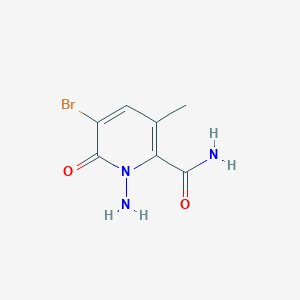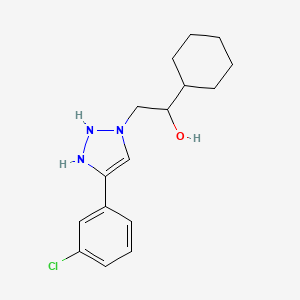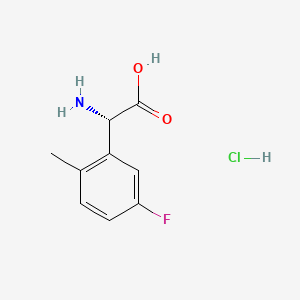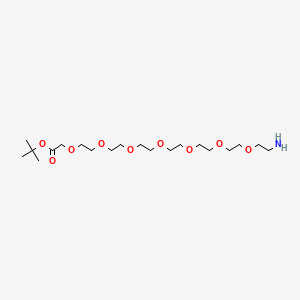
H2N-Peg7-CH2cootbu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is utilized in the synthesis of a series of PROTACs (proteolysis-targeting chimeras), which are molecules designed to target specific proteins for degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H2N-Peg7-CH2cootbu involves the reaction of polyethylene glycol with tert-butyl bromoacetate in the presence of a base, followed by the introduction of an amino group. The reaction conditions typically include:
Solvent: Anhydrous tetrahydrofuran (THF)
Base: Sodium hydride (NaH)
Temperature: Room temperature to 60°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Purification: Techniques such as column chromatography and recrystallization to ensure high purity
Quality Control: Rigorous testing to meet industry standards for purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
H2N-Peg7-CH2cootbu undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and conditions including mild bases (e.g., triethylamine).
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Ester Hydrolysis: Formation of the corresponding carboxylic acid.
Applications De Recherche Scientifique
H2N-Peg7-CH2cootbu has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in the development of targeted protein degradation therapies, which can selectively degrade disease-causing proteins.
Industry: Utilized in the production of advanced materials and nanotechnology
Mécanisme D'action
H2N-Peg7-CH2cootbu functions as a linker in PROTACs, which work by recruiting an E3 ubiquitin ligase to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include:
E3 Ubiquitin Ligase: Enzyme that tags the target protein with ubiquitin.
Proteasome: Cellular machinery that degrades the ubiquitinated protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
H2N-Peg2-CH2cootbu: A shorter PEG-based PROTAC linker with similar applications.
H2N-Peg4-CH2cootbu: Another PEG-based linker with intermediate chain length.
Uniqueness
H2N-Peg7-CH2cootbu is unique due to its longer PEG chain, which provides greater flexibility and solubility. This can enhance the efficacy and stability of the resulting PROTACs compared to shorter PEG linkers .
Propriétés
Formule moléculaire |
C20H41NO9 |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
tert-butyl 2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C20H41NO9/c1-20(2,3)30-19(22)18-29-17-16-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-21/h4-18,21H2,1-3H3 |
Clé InChI |
LMEXMIFFYSNXAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


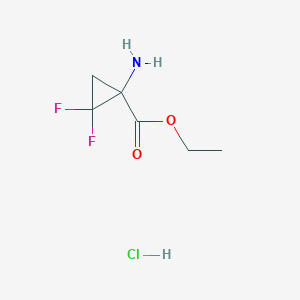
![(R)-6-Azaspiro[2.5]octan-4-ol](/img/structure/B14025155.png)
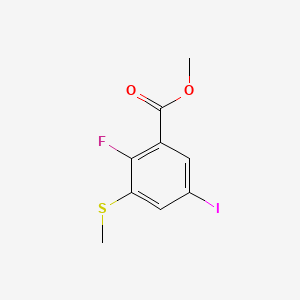
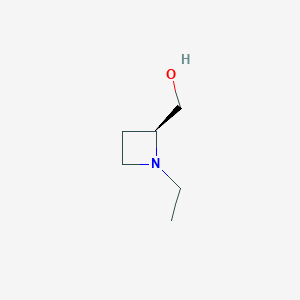
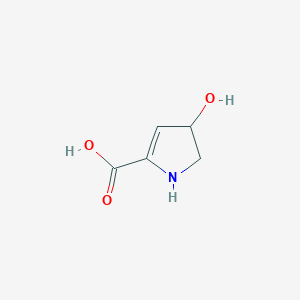
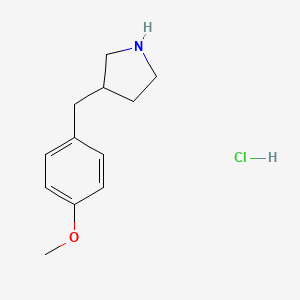
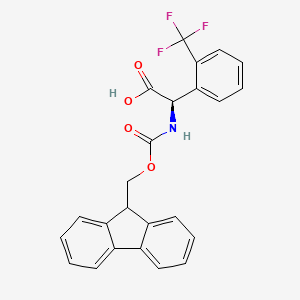

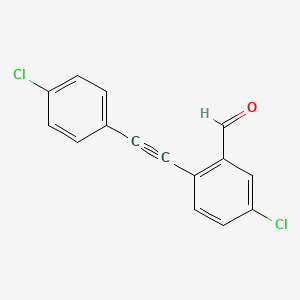
![Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B14025206.png)
![2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-ol; trifluoroacetic acid](/img/structure/B14025207.png)
